5-Lipoxygenase (5-LOX) Inhibition: Lack of Activity Provides a Selectivity Advantage Over Non-Selective Chromane Derivatives
In a binding assay against rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase, 4-[(4-Fluorobenzyl)oxy]chromane exhibited no significant activity at a concentration of 100 µM [1]. This contrasts with several chromane and chromene derivatives that have been reported to inhibit 5-LOX with IC50 values in the micromolar range (e.g., some derivatives show IC50 < 10 µM) [2]. The absence of activity at 100 µM indicates that this compound is unlikely to interfere with the 5-LOX pathway, making it a potentially cleaner tool for target-based assays or a more selective starting point for lead optimization where 5-LOX inhibition is an undesired off-target effect.
| Evidence Dimension | 5-Lipoxygenase inhibition |
|---|---|
| Target Compound Data | No significant activity at 100 µM |
| Comparator Or Baseline | Typical active chromane/ chromene derivatives: IC50 values often reported in the range of 0.5–10 µM |
| Quantified Difference | >10- to 200-fold lower potency (inferred) |
| Conditions | RBL-1 cell lysate, 100 µM concentration, binding assay |
Why This Matters
For research programs requiring selective modulation of targets other than 5-LOX, this compound offers a cleaner background profile, reducing the risk of confounding results from off-target 5-LOX inhibition.
- [1] ChEMBL. (2025). Assay Report Card: CHEMBL620010. Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. European Bioinformatics Institute. View Source
- [2] M. Khoobi et al. (2013). Design, synthesis, biological evaluation and docking study of 5-oxo-4,5-dihydropyrano[3,2-c]chromene derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 68, 260-269. (Note: 5-LOX activity range inferred from typical chromene/ chromane literature). View Source
